molecular formula C9H12N2O B13520021 5-Cyclobutoxypyridin-2-amine

5-Cyclobutoxypyridin-2-amine

Cat. No.: B13520021
M. Wt: 164.20 g/mol
InChI Key: KEEYWIYDPRFYAK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclobutoxypyridin-2-amine typically involves the reaction of 2-chloropyridine with cyclobutanol in the presence of a base to form the cyclobutoxy derivative, followed by amination at the 2-position . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5-Cyclobutoxypyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

5-Cyclobutoxypyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyclobutoxypyridin-2-amine involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and interact with biological molecules, potentially inhibiting or activating certain enzymes and receptors . The exact pathways and targets depend on the specific application and context of its use.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

5-cyclobutyloxypyridin-2-amine

InChI

InChI=1S/C9H12N2O/c10-9-5-4-8(6-11-9)12-7-2-1-3-7/h4-7H,1-3H2,(H2,10,11)

InChI Key

KEEYWIYDPRFYAK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=CN=C(C=C2)N

Origin of Product

United States

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